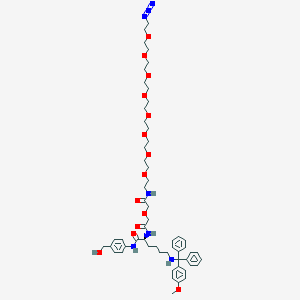

Lys(MMT)-PAB-oxydiacetamide-PEG8-N3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

1224601-12-0 |

|---|---|

Molecular Formula |

C55H77N7O14 |

Molecular Weight |

1060.2 g/mol |

IUPAC Name |

(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanamide |

InChI |

InChI=1S/C55H77N7O14/c1-67-50-21-17-48(18-22-50)55(46-10-4-2-5-11-46,47-12-6-3-7-13-47)58-23-9-8-14-51(54(66)60-49-19-15-45(42-63)16-20-49)61-53(65)44-76-43-52(64)57-24-26-68-28-30-70-32-34-72-36-38-74-40-41-75-39-37-73-35-33-71-31-29-69-27-25-59-62-56/h2-7,10-13,15-22,51,58,63H,8-9,14,23-44H2,1H3,(H,57,64)(H,60,66)(H,61,65)/t51-/m0/s1 |

InChI Key |

PKUIBTBLKQVEJS-XHIZWQFQSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)NC4=CC=C(C=C4)CO)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)NC4=CC=C(C=C4)CO)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lys(MMT)-PAB-oxydiacetamide-PEG8-N3: A Bifunctional Linker for Advanced Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 is a sophisticated, bifunctional, and cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] ADCs are a transformative class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload, and the linker is a critical component governing the stability, efficacy, and safety of these conjugates. This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its role in ADC development. We will delve into the functions of its constituent parts, present available physicochemical data, outline experimental protocols for its use, and visualize key workflows and mechanisms.

Molecular Structure and Components

The structure of this compound is a testament to modern linker design, incorporating multiple functionalities to achieve a balance of stability in circulation and controlled payload release within the target cell. The molecule is comprised of five key components:

-

Lys(MMT): A lysine (B10760008) residue where the epsilon-amino group is protected by a 4-methoxytrityl (MMT) group. The MMT group is an acid-labile protecting group, allowing for its selective removal under mild acidic conditions to expose a primary amine for further conjugation.[4]

-

PAB (p-aminobenzyl alcohol): This unit serves as a self-immolative spacer. Once the linker is cleaved, the PAB moiety undergoes a 1,6-elimination reaction, ensuring the release of the payload in its active form.[2][3]

-

Oxydiacetamide: This hydrophilic component contributes to the overall solubility and pharmacokinetic profile of the linker and the resulting ADC.

-

PEG8: An eight-unit polyethylene (B3416737) glycol (PEG) chain. The PEG spacer enhances the water solubility of the linker-payload complex, reduces aggregation, and provides a flexible connection that can minimize steric hindrance.[4]

-

N3 (Azide): A terminal azide (B81097) group that serves as a reactive handle for "click chemistry."[1][2][3] This allows for the efficient and specific conjugation of the linker to a payload molecule containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), respectively.[1][2][3]

Physicochemical and Quantitative Data

| Property | Value | Source(s) |

| Molecular Formula | C55H77N7O14 | [2][4] |

| Molecular Weight | 1060.24 g/mol | [2][4] |

| Appearance | Off-white to light yellow ointment/oil | [2] |

| Purity | ≥95% | [4] |

| Solubility | Soluble in DMSO, DMF, DCM. The PEG8 moiety enhances aqueous solubility. | [2] |

| Storage Conditions | Store at -20°C to -80°C, protected from light. Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C. | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound. It is important to note that a complete, step-by-step synthesis protocol for this specific linker is not publicly available and is likely proprietary. The proposed synthesis is based on established bioconjugation chemistries.

Proposed Multi-Step Synthesis of this compound

The synthesis of this complex linker would likely involve a convergent approach, where different fragments are synthesized and then coupled together.

-

Synthesis of the Lys(MMT)-PAB fragment: This would involve the protection of the epsilon-amino group of lysine with an MMT group, followed by coupling to a suitably activated p-aminobenzyl alcohol derivative.

-

Synthesis of the Oxydiacetamide-PEG8-N3 fragment: This would start with a commercially available PEG8 diol. One hydroxyl group would be converted to an azide, and the other would be used to build the oxydiacetamide moiety.

-

Fragment Coupling: The carboxyl group of the oxydiacetamide-PEG8-N3 fragment would be activated and reacted with the amino group of the Lys(MMT)-PAB fragment to form the final product.

-

Purification: The final product would be purified using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

MMT Group Deprotection Protocol

The selective removal of the MMT protecting group from the lysine side chain is crucial for subsequent conjugation at this site.

-

Reagents:

-

1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Scavenger (e.g., 5% Triisopropylsilane (TIS))

-

Neutralizing buffer (e.g., PBS pH 7.4)

-

-

Procedure:

-

Dissolve the MMT-protected compound in DCM.

-

Add the scavenger to the solution.

-

Add the 1% TFA in DCM solution and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS until the deprotection is complete (typically 30-60 minutes).

-

Evaporate the solvent and TFA under reduced pressure.

-

Purify the deprotected product using RP-HPLC.

-

Neutralize the purified product with a suitable buffer if required for subsequent reactions.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the conjugation of the azide-terminated linker to an alkyne-modified payload.

-

Reagents:

-

Azide-linker (this compound)

-

Alkyne-payload

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Reaction buffer (e.g., PBS pH 7.4)

-

-

Procedure:

-

Prepare stock solutions of all reagents in a suitable solvent (e.g., DMSO for the linker and payload, water for the copper sulfate, sodium ascorbate, and ligand).

-

In a reaction vessel, combine the azide-linker and alkyne-payload in the desired molar ratio (typically a slight excess of one reactant).

-

Add the THPTA ligand to the reaction mixture.

-

Add the CuSO4 solution.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Incubate the reaction at room temperature, protected from light, for 1-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the conjugate using RP-HPLC.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This copper-free click chemistry method is ideal for biological systems where copper toxicity is a concern.

-

Reagents:

-

Azide-linker (this compound)

-

Strained alkyne-payload (e.g., containing a DBCO or BCN moiety)

-

Reaction buffer (e.g., PBS pH 7.4)

-

-

Procedure:

-

Prepare stock solutions of the azide-linker and the strained alkyne-payload in a suitable solvent (e.g., DMSO).

-

In a reaction vessel, combine the azide-linker and the strained alkyne-payload in the desired molar ratio in the reaction buffer.

-

Incubate the reaction at room temperature or 37°C for 2-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the conjugate using size-exclusion chromatography (SEC) or RP-HPLC.

-

Mandatory Visualizations

The following diagrams illustrate the key workflows and mechanisms associated with this compound.

References

An In-Depth Technical Guide to Lys(MMT)-PAB-oxydiacetamide-PEG8-N3: A Versatile Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the bifunctional linker, Lys(MMT)-PAB-oxydiacetamide-PEG8-N3. This cleavable linker is a critical component in the development of antibody-drug conjugates (ADCs), a powerful class of targeted therapeutics. This document details the role of each structural component, provides key physicochemical data, outlines experimental protocols for its use, and discusses its mechanism of action in ADC development.

Introduction

This compound is a sophisticated chemical entity designed for the precise construction of ADCs. It serves as a bridge, connecting a monoclonal antibody to a potent cytotoxic payload. The linker's design incorporates several key features to ensure the stability of the ADC in circulation and the controlled release of the payload at the target site. Its modular nature, featuring a protected lysine (B10760008), a self-immolative spacer, a hydrophilic PEG chain, and a reactive azide (B81097) group, offers significant versatility in the design and synthesis of novel ADCs.

Chemical Properties and Structure

The structure of this compound is meticulously designed to impart specific functionalities crucial for its role in ADCs.

-

Lys(MMT): The lysine residue provides a point of attachment, with its epsilon-amine protected by a monomethoxytrityl (MMT) group. The MMT group is an acid-labile protecting group, allowing for its selective removal under mild acidic conditions to reveal a primary amine for further conjugation.

-

PAB (p-aminobenzyl alcohol): This self-immolative spacer is linked to the lysine residue. Upon cleavage of a trigger group (often by enzymes in the target cell), the PAB moiety undergoes a 1,6-elimination reaction, ensuring the efficient and traceless release of the conjugated payload.

-

Oxydiacetamide: This component contributes to the linker's stability and can influence the overall pharmacokinetic properties of the ADC.

-

PEG8: The polyethylene (B3416737) glycol spacer, consisting of eight repeating ethylene (B1197577) glycol units, is a key feature that enhances the hydrophilicity and solubility of the linker and the resulting ADC. This can help to mitigate aggregation, a common challenge with hydrophobic payloads, and can improve the overall pharmacokinetic profile of the conjugate.

-

N3 (Azide): The terminal azide group is a versatile chemical handle for bioconjugation. It readily participates in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for a highly efficient and specific attachment to payloads containing a compatible alkyne or strained cyclooctyne (B158145) group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₅₅H₇₇N₇O₁₄ | [1] |

| Molecular Weight | 1060.24 g/mol | [1] |

| CAS Number | 1224601-12-0 | [1] |

| Appearance | Off-white to light yellow solid | |

| Purity | ≥95% | [1] |

| Storage Conditions | -20°C to -80°C, protect from light | [2] |

Experimental Protocols

The following sections provide representative protocols for the use of this compound in the synthesis of ADCs. These are intended as a guide and may require optimization based on the specific antibody, payload, and desired final product characteristics.

Payload Conjugation via Click Chemistry (SPAAC)

This protocol describes the conjugation of an alkyne-modified payload to the azide-terminated linker. Strain-promoted azide-alkyne cycloaddition (SPAAC) is often preferred for biological applications as it does not require a cytotoxic copper catalyst.

Materials:

-

This compound

-

DBCO- or BCN-functionalized payload

-

Anhydrous, amine-free solvent (e.g., DMSO, DMF)

-

Reaction vessel

-

Purification system (e.g., HPLC, flash chromatography)

Procedure:

-

Dissolve this compound and the DBCO/BCN-payload in the chosen solvent. A slight molar excess of the payload (1.1-1.5 equivalents) is typically used.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique, such as LC-MS. Reactions are typically complete within 1-4 hours.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting drug-linker conjugate using reversed-phase HPLC or flash chromatography to remove any unreacted starting materials.

-

Characterize the purified product by LC-MS and NMR to confirm its identity and purity.

MMT Deprotection

This step is necessary to unmask the primary amine on the lysine residue, making it available for conjugation to an antibody.

Materials:

-

MMT-protected drug-linker conjugate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (as a scavenger)

-

Reaction vessel

Procedure:

-

Dissolve the MMT-protected drug-linker conjugate in DCM.

-

Prepare a deprotection solution of 1-2% TFA in DCM, often with a small amount of a scavenger like TIS (e.g., 1-5%) to capture the released MMT cation.

-

Add the deprotection solution to the dissolved drug-linker and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS. The deprotection is typically rapid, often completing within 30-60 minutes.

-

Upon completion, neutralize the acid with a mild base (e.g., a dilute solution of diisopropylethylamine in DCM) and remove the solvent.

-

The deprotected drug-linker can be purified by chromatography if necessary, or used directly in the next step.

Antibody Conjugation

This protocol outlines the conjugation of the deprotected drug-linker to a monoclonal antibody. This typically involves the formation of a stable amide bond between the amine on the linker and a carboxyl group on the antibody, often activated as an NHS ester.

Materials:

-

Deprotected drug-linker

-

Monoclonal antibody in an appropriate buffer (e.g., PBS, pH 7.4)

-

Amine-reactive crosslinker (if activating the drug-linker, e.g., for creating a maleimide (B117702) group for conjugation to reduced antibody thiols)

-

Size-exclusion chromatography (SEC) or other protein purification system

Procedure:

This is a representative workflow and specific conditions will depend on the antibody and the chosen conjugation strategy (e.g., lysine vs. cysteine conjugation).

-

Antibody Preparation: If targeting cysteine residues, the antibody's interchain disulfides may need to be partially reduced using a mild reducing agent like TCEP.

-

Drug-Linker Activation (if necessary): The primary amine on the deprotected drug-linker can be reacted with a bifunctional crosslinker to introduce a different reactive group, such as a maleimide for thiol-specific conjugation.

-

Conjugation Reaction: The activated drug-linker is added to the antibody solution. The molar ratio of drug-linker to antibody is a critical parameter that will determine the drug-to-antibody ratio (DAR) and must be optimized. The reaction is typically incubated at room temperature or 4°C for a specified period.

-

Purification: The resulting ADC is purified from unreacted drug-linker and other reagents using techniques such as SEC or dialysis.

-

Characterization: The purified ADC should be thoroughly characterized to determine the DAR, aggregation levels, and binding affinity to its target antigen.

Signaling Pathways and Experimental Workflows

This compound does not directly participate in cellular signaling pathways. Instead, it is a critical component of the delivery system that enables a cytotoxic payload to reach its intracellular target. The overall workflow for its application in ADC development and the subsequent mechanism of action are depicted below.

Conclusion

This compound is a highly versatile and enabling tool for the development of next-generation antibody-drug conjugates. Its well-defined structure, incorporating features that enhance stability, solubility, and controlled payload release, makes it an attractive choice for researchers in the field of targeted cancer therapy. The experimental protocols and workflows outlined in this guide provide a foundation for the successful implementation of this linker in ADC research and development. Further optimization and characterization will be essential to fully realize the potential of ADCs constructed with this advanced linker technology.

References

The Strategic Role of PEG8 in Enhancing ADC Linker Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conjugation of highly potent, yet often hydrophobic, small molecule payloads to monoclonal antibodies (mAbs) is a cornerstone of Antibody-Drug Conjugate (ADC) technology. However, the inherent hydrophobicity of these payloads can lead to significant challenges in ADC development, primarily poor aqueous solubility and a high propensity for aggregation. These issues can compromise manufacturability, stability, and in vivo performance, including accelerated clearance and potential immunogenicity. The incorporation of discrete polyethylene (B3416737) glycol (PEG) units, particularly an eight-unit PEG chain (PEG8), into the linker design has emerged as a critical strategy to mitigate these challenges. This technical guide provides an in-depth analysis of the role of PEG8 in ADC linker solubility, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

The Physicochemical Impact of PEG8 on ADC Properties

The primary function of incorporating a PEG8 spacer into an ADC linker is to increase the overall hydrophilicity of the conjugate.[][] This is achieved through the ability of the ether oxygens in the PEG backbone to form hydrogen bonds with water, effectively creating a hydration shell around the hydrophobic payload.[] This "shielding" effect has several profound consequences for the ADC's properties:

-

Enhanced Aqueous Solubility: The increased hydrophilicity directly translates to improved solubility of the ADC in aqueous-based formulation buffers. This is crucial for achieving clinically relevant concentrations and for simplifying downstream processing.[][3]

-

Reduced Aggregation: By masking the hydrophobic regions of the payload, PEG8 linkers significantly reduce the intermolecular hydrophobic interactions that drive aggregation.[3][] This leads to a more homogeneous and stable ADC preparation.[5]

-

Improved Pharmacokinetics: The hydrophilic nature of the PEG8 linker can reduce non-specific interactions with other proteins and cells in circulation, leading to a longer plasma half-life and increased tumor accumulation.[6][7] A clear relationship has been observed between PEG length and conjugate clearance, with a threshold length of PEG8 beyond which clearance is not significantly impacted.[8][9]

-

Enabling Higher Drug-to-Antibody Ratios (DAR): The ability of PEG linkers to counteract the hydrophobicity of the payload allows for the successful conjugation of a higher number of drug molecules per antibody without inducing aggregation.[6][10] This can potentially lead to enhanced potency.

The following diagram illustrates the logical relationship between the incorporation of a PEG8 linker and the resulting improvements in ADC characteristics.

Quantitative Impact of PEG8 on ADC Solubility and Aggregation

While the qualitative benefits of PEGylation are widely acknowledged, quantitative data underscores the significant impact of this strategy. A case study involving a promising ADC candidate with a highly hydrophobic payload demonstrated a dramatic improvement in solubility and reduction in aggregation upon replacing a non-PEG linker with a monodisperse maleimide-PEG8-COOH linker.[3]

| Parameter | ADC with Non-PEG Linker | ADC with Mal-PEG8-COOH Linker | Fold Improvement |

| Solubility in PBS | < 2 mg/mL | > 20 mg/mL | > 10-fold |

| Aggregation (SEC) | > 30% (immediately after prep) | < 5% (after 7 days in serum) | > 6-fold reduction |

Furthermore, studies have shown a correlation between PEG length and the pharmacokinetic profile of ADCs. For a series of ADCs with varying PEG chain lengths, exposure increased with longer PEG chains, reaching a plateau at PEG8.[9] This suggests that a PEG8 linker is sufficient to achieve the desired pharmacokinetic benefits in many cases.

| PEG Linker Length | Relative Clearance Rate |

| PEG0 | High |

| PEG4 | Moderate |

| PEG8 | Low |

| PEG12 | Low |

Experimental Protocols for Assessing the Impact of PEG8 Linkers

The evaluation of an ADC's physicochemical properties is critical. The following are detailed methodologies for key experiments to characterize ADCs, with specific considerations for those containing PEG8 linkers.

Solubility Assessment: Shake-Flask Method

Objective: To determine the equilibrium solubility of an ADC in a given formulation buffer.

Methodology:

-

Preparation of ADC Solutions: Prepare a stock solution of the ADC at a high concentration in a suitable buffer.

-

Equilibration: Add an excess amount of the ADC to the desired formulation buffer (e.g., phosphate-buffered saline, pH 7.4) in a series of vials.

-

Agitation: Gently agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved ADC from the saturated solution by centrifugation at high speed (e.g., 14,000 x g for 30 minutes).

-

Quantification: Carefully collect the supernatant and determine the protein concentration using a validated method such as UV-Vis spectrophotometry at 280 nm or a BCA protein assay.

Aggregation Analysis: Size Exclusion Chromatography (SEC)

Objective: To separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.

Methodology:

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector.

-

Column: An Agilent AdvanceBio SEC 300Å column or equivalent is suitable for this purpose.[11]

-

Mobile Phase: A buffer such as 150 mM sodium phosphate, pH 7.0 is commonly used. For more hydrophobic ADCs, the addition of a small amount of organic solvent (e.g., 5-15% isopropanol (B130326) or acetonitrile) may be necessary to minimize secondary hydrophobic interactions with the stationary phase.[11][12]

-

Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

-

Injection and Separation: Inject 10-20 µL of the sample and run the separation for approximately 15-30 minutes.

-

Data Analysis: Monitor the eluent at 280 nm. Integrate the peaks corresponding to aggregates, monomers, and fragments. Calculate the percentage of each species relative to the total peak area.

Hydrophobicity Assessment: Hydrophobic Interaction Chromatography (HIC)

Objective: To separate ADC species with different drug-to-antibody ratios (DAR) based on their hydrophobicity. This method can indirectly assess the impact of the PEG8 linker on the overall hydrophobicity of the ADC.

Methodology:

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A TSKgel Butyl-NPR column or similar.

-

Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: A low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with or without a low concentration of organic modifier like isopropanol).

-

Sample Preparation: Dilute the ADC in Mobile Phase A.

-

Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the ADC species. More hydrophobic species (higher DAR) will elute later.

-

Data Analysis: Monitor the eluent at 280 nm. The retention time profile provides a qualitative assessment of the ADC's hydrophobicity.

The following diagram outlines a typical experimental workflow for comparing the physicochemical properties of ADCs with and without a PEG8 linker.

The Broader Context: PEG8 in Clinically Validated ADCs

The strategic importance of PEG linkers is underscored by their inclusion in several clinically approved and late-stage ADCs. For instance, Zynlonta® (loncastuximab tesirine) utilizes a PEG8 linker to connect the mAb to a PBD dimer payload.[9][13] This highlights the clinical translatability of the benefits observed in preclinical studies.

The following diagram provides a simplified representation of an ADC structure incorporating a PEG8 linker.

Conclusion

The incorporation of a PEG8 linker is a powerful and validated strategy to overcome the solubility and aggregation challenges associated with hydrophobic payloads in ADC development. By enhancing the hydrophilicity of the conjugate, PEG8 linkers lead to improved solubility, reduced aggregation, and favorable pharmacokinetic profiles. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to effectively design, evaluate, and optimize ADCs with enhanced developability and therapeutic potential. The careful consideration and implementation of PEGylation technology, with PEG8 being a particularly effective choice, will continue to be a key enabler in the advancement of next-generation ADCs.

References

- 3. purepeg.com [purepeg.com]

- 5. cytivalifesciences.com [cytivalifesciences.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]

- 11. agilent.com [agilent.com]

- 12. shimadzu.com [shimadzu.com]

- 13. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

The Sentinel of Synthesis: An In-depth Technical Guide to the Monomethoxytrityl (MMT) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step chemical synthesis, particularly in the assembly of complex biomolecules like oligonucleotides and peptides, the judicious use of protecting groups is a cornerstone of success. Among the arsenal (B13267) of available protective moieties, the Monomethoxytrityl (MMT) group stands out as a versatile and finely-tunable shield for primary hydroxyl and amino functionalities. Its defining characteristic—acid lability—permits its selective removal under mild conditions, a critical feature in synthetic strategies where other acid-sensitive groups must remain intact.[1] This technical guide provides a comprehensive overview of the MMT protecting group, from its fundamental chemical principles to detailed experimental protocols and applications in cutting-edge research and drug development.

Core Principles of MMT Protection

The Monomethoxytrityl group is a derivative of the trityl (triphenylmethyl) group, distinguished by the presence of a single methoxy (B1213986) substituent on one of the phenyl rings. This electron-donating methoxy group plays a pivotal role in stabilizing the trityl cation that forms during acidic cleavage. This stabilization renders the MMT group significantly more susceptible to acid-catalyzed removal than its parent trityl group.[1] This heightened lability is the foundation of its utility, enabling its cleavage with dilute acids, under which other protecting groups like dimethoxytrityl (DMT) and tert-butyloxycarbonyl (Boc) remain stable.[1]

The primary applications of the MMT group are in the protection of the 5'-hydroxyl group of nucleosides in oligonucleotide synthesis and the side chains of amino acids such as lysine (B10760008) and cysteine in solid-phase peptide synthesis (SPPS).[1][2]

Quantitative Data on MMT Protection and Deprotection

The efficiency of both the introduction and removal of the MMT group is highly dependent on the specific substrate, solvent, and reagents employed. The following tables summarize key quantitative data from various experimental contexts to provide a comparative overview for synthetic planning.

| Substrate Functional Group | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| Primary Hydroxyl (General) | MMT-Cl, Pyridine (B92270) | Pyridine | Not Specified | High | [1] |

| Primary Hydroxyl (General) | MMT-Cl, Non-nucleophilic base | Anhydrous Solvent | Not Specified | High | [1] |

| 5'-Hydroxyl (Nucleoside) | MMT-Cl | Pyridine | 12 h | Not Specified | [3] |

| α-Amino (Nucleo Alanine) | MMT-Cl, Triethylamine | DMF | Not Specified | Not Specified | [4] |

Table 1: Representative Conditions for MMT Protection

| Substrate | Deprotection Reagents | Solvent | Reaction Time | Cleavage (%) | Reference |

| Mmt-Cysteine | 1-2% TFA, 5% TIS | DCM | 5 x 10 min | >50 | [5] |

| Mmt-Lysine | 1% TFA | DCM | Not Specified | High | [6] |

| Mmt-Lysine | 0.6 M HOBt | DCM/TFE (1:1) | Not Specified | High | [6] |

| Mmt-Cysteine | 1% TFA, 5% TIS | DCM | Not Specified | High | [2] |

| MMT-Amino Modifier | 20% Acetic Acid | Aqueous | 1 hour | High | [7] |

| MMT-Amino Modifier | Water | Water | 60 min at 60°C | Quantitative | [7] |

| Mmt-Tyrosine/Serine/Threonine | 1% TFA | DCM | Not Specified | High | [6] |

Table 2: Representative Conditions for MMT Deprotection

Experimental Protocols

Protection of a Primary Hydroxyl Group with MMT-Cl

This protocol describes a general method for the protection of a primary hydroxyl group using monomethoxytrityl chloride (MMT-Cl).

Materials:

-

Alcohol-containing substrate

-

Monomethoxytrityl chloride (MMT-Cl)

-

Anhydrous pyridine or a suitable anhydrous solvent (e.g., DCM, DMF)

-

Non-nucleophilic base (e.g., triethylamine, DIEA), if not using pyridine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the alcohol-containing substrate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

If not using pyridine as the solvent, add the non-nucleophilic base to the solution.

-

Slowly add a molar excess (typically 1.1 to 1.5 equivalents) of MMT-Cl to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a small amount of methanol.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the MMT-protected alcohol.[1]

Deprotection of an MMT-Protected Cysteine Side Chain in SPPS

This protocol outlines a general method for the selective deprotection of an MMT-protected cysteine residue on a solid-phase resin.

Materials:

-

Peptide-resin containing an MMT-protected cysteine residue

-

Deprotection solution: 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[2]

-

Scavenger: 5% Triisopropylsilane (TIS)[2]

-

Washing solvents: DCM, Dimethylformamide (DMF)

-

Neutralization solution: 5% DIEA in DMF

Procedure:

-

Swell the peptide-resin in DCM in a reaction vessel.

-

Drain the solvent and add the deprotection solution containing the scavenger.

-

Agitate the resin for a predetermined time (e.g., 10 minutes).

-

Drain the deprotection solution.

-

Repeat steps 2-4 for a specified number of cycles to ensure complete deprotection.[1]

-

Wash the resin thoroughly with DCM to remove the cleaved MMT cation and residual acid.

-

Wash the resin with DMF.

-

Neutralize the resin by washing with the neutralization solution.

-

Wash the resin again with DMF and DCM. The resin is now ready for the subsequent synthetic step, such as disulfide bond formation or side-chain modification.[1]

Visualizing MMT Chemistry: Mechanisms and Workflows

To further elucidate the role of the MMT protecting group in synthesis, the following diagrams, generated using the DOT language, illustrate the key chemical transformations and a typical experimental workflow.

Caption: MMT Protection Mechanism.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of novel MMT/acyl-protected nucleo alanine monomers for the preparation of DNA/alanyl-PNA chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotage.com [biotage.com]

- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 7. glenresearch.com [glenresearch.com]

The Core Mechanism of p-Aminobenzyl Alcohol (PAB) as a Self-Immolative Spacer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p-aminobenzyl alcohol (PAB) moiety is a cornerstone in the design of advanced prodrugs and antibody-drug conjugates (ADCs). Its function as a self-immolative spacer is critical for the conditional release of therapeutic agents at their target site. This technical guide provides a comprehensive overview of the PAB mechanism, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers in drug development.

The core principle of a self-immolative spacer is its ability to undergo spontaneous fragmentation upon a specific triggering event, leading to the release of a covalently attached molecule, the "payload". In the context of PAB-based systems, this trigger is typically an enzymatic cleavage that unmasks an aniline (B41778) nitrogen. The subsequent electronic cascade results in a 1,6-elimination reaction, liberating the payload. This mechanism is favored in drug delivery due to its efficiency and the "traceless" nature of the linker, which decomposes into small, non-toxic byproducts.

The Self-Immolation Mechanism of PAB

The self-immolative cascade of a PAB spacer is a well-orchestrated sequence of electronic rearrangements. The process is initiated by the cleavage of a promoiety, which is often a dipeptide sequence recognized by a specific enzyme, such as Cathepsin B, that is overexpressed in the tumor microenvironment.

-

Triggering Event: The process begins with the enzymatic cleavage of an amide bond, which unmasks the p-amino group of the benzyl (B1604629) alcohol. A widely used trigger is the valine-citrulline (Val-Cit) dipeptide, which is a substrate for Cathepsin B.[1][2]

-

Electronic Cascade and 1,6-Elimination: The newly freed aniline nitrogen, a potent electron-donating group, initiates an electronic cascade through the aromatic ring. This increases the electron density at the para position, facilitating a 1,6-elimination reaction.

-

Formation of Aza-Quinone Methide: The 1,6-elimination results in the formation of a highly reactive and transient aza-quinone methide intermediate and the release of the payload.

-

Payload Release and Spacer Decomposition: The payload, which was attached to the benzylic carbon of the PAB spacer, is liberated in its active form. The unstable aza-quinone methide intermediate is subsequently quenched by water, and the spacer further decomposes, often with the release of carbon dioxide if the payload was attached via a carbamate (B1207046) linkage.

dot

Quantitative Data on PAB Self-Immolation

The rate of payload release is a critical parameter in the design of PAB-based linkers. It is influenced by several factors including the nature of the trigger, the electronic properties of the PAB spacer, and the identity of the leaving group (payload). The following tables summarize key quantitative data from the literature.

| Trigger | PAB Derivative | Payload | Half-life (t1/2) of Self-Immolation | Conditions | Reference |

| Trypsin | Nα-Boc-Lys | 4-Nitroaniline | ≈ 40 h | 0.05 M Bistris buffer (pH 6.9), 25 °C | [3] |

| Cathepsin B | Z-Val-Cit | 1-Naphthol | - (Rapid Release) | - | [3] |

| Disulfide Reduction | Thiobenzyl alcohol (para) | Mitomycin C | 10 minutes | - | [3] |

| Disulfide Reduction | Thiobenzyl alcohol (ortho) | Mitomycin C | 72 minutes | - | [3] |

| Esterase | - | Umbelliferone | 5 minutes | - | [3] |

Experimental Protocols

Synthesis of a Val-Cit-PAB Linker

This protocol outlines a general solid-phase synthesis approach for a Val-Cit-PAB linker.

Materials:

-

Rink Amide resin

-

Fmoc-Cit-OH

-

Fmoc-Val-OH

-

p-Aminobenzyl alcohol (PABA)

-

Coupling reagents (e.g., HBTU, HOBt, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine (B6355638) in DMF (20%)

-

Trifluoroacetic acid (TFA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether

-

Reverse-phase HPLC for purification

Procedure:

-

Resin Swelling: Swell Rink amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Citrulline): Dissolve Fmoc-Cit-OH, HBTU, and HOBt in DMF. Add DIPEA and add the mixture to the resin. Agitate for 2 hours. Wash the resin.

-

Fmoc Deprotection: Repeat step 2.

-

Second Amino Acid Coupling (Valine): Couple Fmoc-Val-OH using a similar procedure to step 3.

-

PABA Spacer Attachment: Couple p-aminobenzyl alcohol to the N-terminus of the dipeptide on the resin using a suitable coupling agent like HATU.

-

Cleavage from Resin: Cleave the linker from the resin using a TFA cleavage cocktail (e.g., TFA/TIS/H2O).

-

Purification: Precipitate the crude product in cold diethyl ether and purify by reverse-phase HPLC.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC linker in plasma.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Human, mouse, or rat plasma (citrate-anticoagulated)

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

LC-MS system for analysis

Procedure:

-

Sample Preparation: Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma.

-

Incubation: Incubate the samples at 37°C.

-

Time Points: At specified time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot of the sample.

-

Quenching: Immediately quench the reaction by diluting the aliquot in cold PBS.

-

Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC and any released payload.

dot

Conclusion

The p-aminobenzyl alcohol self-immolative spacer represents a powerful and versatile tool in the field of drug delivery. Its predictable and efficient mechanism of payload release, triggered by specific enzymatic activity, has been instrumental in the development of targeted therapies with improved efficacy and reduced off-target toxicity. A thorough understanding of the kinetics and the factors influencing the self-immolation process is paramount for the rational design of next-generation ADCs and prodrugs. The experimental protocols and data presented in this guide offer a foundational resource for researchers aiming to harness the potential of PAB-based linkers in their drug development programs. Further research into novel triggers and modifications of the PAB scaffold will undoubtedly continue to expand the applicability of this elegant chemical strategy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]

Technical Guide: Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 (CAS No. 1224601-12-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 is a sophisticated, cleavable bifunctional linker utilized in the development of antibody-drug conjugates (ADCs). Its unique architecture, featuring a monomethoxytrityl (MMT)-protected lysine (B10760008), a self-immolative p-aminobenzyl (PAB) spacer, an oxydiacetamide moiety, a hydrophilic polyethylene (B3416737) glycol (PEG8) chain, and a terminal azide (B81097) (N3) group, offers a versatile platform for the precise conjugation of therapeutic payloads to monoclonal antibodies. This guide provides a comprehensive overview of its properties, synthesis, and application in ADC development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1224601-12-0 | [1][2] |

| Molecular Formula | C₅₅H₇₇N₇O₁₄ | [1] |

| Molecular Weight | 1060.24 g/mol | [1] |

| Appearance | Off-white to light yellow ointment | [1] |

| Purity | ≥95% | [2] |

| Solubility | Soluble in DMSO | [1] |

Core Applications in ADC Development

This compound is primarily employed as a linker in the synthesis of ADCs. Its structure is meticulously designed to ensure stability in circulation and controlled release of the cytotoxic payload within the target cancer cells.

The key features of this linker include:

-

Cleavable Linker: The p-aminobenzyl (PAB) group in conjunction with a peptidase-cleavable sequence allows for the specific release of the drug inside the lysosomal compartment of the target cell.[3][]

-

Click Chemistry Handle: The terminal azide (N3) group facilitates covalent conjugation to alkyne-modified payloads or antibodies via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), offering high efficiency and specificity.[1][5]

-

Hydrophilicity: The eight-unit polyethylene glycol (PEG8) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC, reducing the likelihood of aggregation.[2]

-

Orthogonal Chemistry: The MMT-protected lysine provides an additional site for conjugation after selective deprotection, allowing for the potential creation of more complex ADC constructs.[2]

Experimental Protocols

While specific, detailed protocols for the use of this compound are often proprietary, the general workflow for its incorporation into an ADC can be inferred from patents and related literature. A key example is the synthesis of the ADC IMMU-140 (hL243-CL2A-SN-38), as described in US Patent 20170360770.[1][5]

General Workflow for ADC Synthesis

Caption: General workflow for synthesizing an antibody-drug conjugate.

MMT Deprotection Protocol

The MMT (monomethoxytrityl) protecting group on the lysine residue is acid-labile and can be selectively removed under mild acidic conditions.

Reagents:

-

MMT-protected substrate (e.g., peptide on resin or in solution)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS) or other scavenger

Procedure (On-Resin):

-

Swell the resin carrying the MMT-protected peptide in DCM.

-

Treat the resin with a solution of 1-2% TFA in DCM, often with a scavenger like TIS (5%) to prevent side reactions.

-

The reaction progress can be monitored by the release of the orange-colored trityl cation.

-

Repeat the treatment until deprotection is complete.

-

Wash the resin thoroughly with DCM and neutralize with a base solution (e.g., 10% DIPEA in DMF).

Signaling and Cleavage Mechanism

The therapeutic efficacy of an ADC synthesized with this linker relies on the targeted delivery of the payload and its subsequent release within the cancer cell.

Caption: Mechanism of action for an antibody-drug conjugate.

PAB Linker Cleavage

The p-aminobenzyl (PAB) group is a self-immolative spacer. Once the adjacent peptide bond is cleaved by lysosomal enzymes like Cathepsin B, the PAB group undergoes a 1,6-elimination reaction, releasing the active drug.[6] This enzymatic cleavage is a critical step for the selective release of the payload at the site of action.

Conclusion

This compound is a highly versatile and enabling tool for the construction of advanced antibody-drug conjugates. Its well-defined structure allows for precise control over conjugation chemistry and payload release, contributing to the development of more effective and safer targeted cancer therapies. Researchers and drug developers can leverage the unique properties of this linker to design and synthesize next-generation ADCs with improved therapeutic indices.

References

- 1. This compound I CAS#: 1224601-12-0 I antibody-drug conjugates (ADCs) I InvivoChem [invivochem.com]

- 2. This compound | AxisPharm [axispharm.com]

- 3. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Cleavable Linkers in Antibody-Drug Conjugate (ADC) Development: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall efficacy and safety of an ADC. Cleavable linkers, designed to release the cytotoxic payload under specific physiological conditions prevalent in the tumor microenvironment or within cancer cells, are a cornerstone of modern ADC design. This guide provides a comprehensive technical overview of cleavable linkers, focusing on their mechanisms, quantitative performance data, and the experimental protocols for their evaluation.

The Rationale for Cleavable Linkers

The fundamental principle behind cleavable linkers is to ensure the ADC remains stable in systemic circulation, minimizing premature payload release and off-target toxicity, while enabling efficient and rapid cleavage upon reaching the target site.[1] This controlled release mechanism is crucial for widening the therapeutic window of highly potent cytotoxic agents.[2] Cleavable linkers are designed to exploit the unique biochemical differences between the extracellular environment (bloodstream) and the intracellular compartments of tumor cells, such as lower pH and higher concentrations of specific enzymes or reducing agents.[3][4]

Major Classes of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are broadly categorized based on their cleavage mechanism. The three primary classes are protease-cleavable, pH-sensitive, and glutathione-sensitive linkers.

Protease-Cleavable Linkers

These linkers incorporate a peptide sequence that is a substrate for proteases, such as cathepsins, which are highly expressed in the lysosomes of tumor cells.[3][5] The Valine-Citrulline (VC) dipeptide is a widely used motif, readily cleaved by cathepsin B.[3][5] Upon internalization of the ADC and trafficking to the lysosome, the peptide linker is cleaved, releasing the payload.[]

pH-Sensitive (Acid-Labile) Linkers

Exploiting the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.4), pH-sensitive linkers are designed to undergo hydrolysis under acidic conditions.[3][7] Hydrazone linkers are a prominent example of this class.[8][9] While effective, some hydrazone linkers have shown susceptibility to hydrolysis in plasma, leading to potential off-target toxicity.[10]

Glutathione-Sensitive (Disulfide) Linkers

This class of linkers utilizes the significant difference in glutathione (B108866) (GSH) concentration between the intracellular environment (1-10 mM) and the bloodstream (~5 µM).[11][12] Disulfide bonds within the linker remain relatively stable in the circulation but are readily cleaved by the high intracellular concentration of GSH, a reducing agent, leading to payload release.[12][13] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[14]

Quantitative Analysis of Linker Stability and Cleavage

The stability of the linker is a critical parameter influencing the therapeutic index of an ADC. Premature cleavage leads to systemic toxicity, while insufficient cleavage at the target site reduces efficacy.[2] The following tables summarize quantitative data on the stability of various cleavable linkers.

Table 1: Stability of Protease-Cleavable Linkers

| Linker Type | ADC/Construct | Species | Stability Metric | Value | Reference |

| Val-Cit | Trastuzumab-vcMMAE | Rat | Payload Loss in Plasma (7 days) | Decrease in peak area of released MMAE | [7] |

| Val-Cit | Phe-Lys and Val-Cit containing ADCs | Human | Half-life in Plasma | 30 and 230 days, respectively | [10] |

| Val-Cit | Phe-Lys and Val-Cit containing ADCs | Mouse | Half-life in Plasma | 12.5 and 80 hours, respectively | [10] |

| EGCit | EGCit ADC | Mouse, Monkey, Human | Linker Cleavage in Plasma (14 days) | Almost no cleavage | [15] |

| VCit | VCit ADC | Mouse | Payload Loss in Plasma (14 days) | ~74% | [15] |

Table 2: Stability of pH-Sensitive Linkers

| Linker Type | ADC/Construct | Species/Condition | Stability Metric | Value | Reference |

| Hydrazone | Besponsa® | In vivo | Hydrolysis Rate in Circulation | 1.5-2% per day | [10] |

| Hydrazone | Phenylketone-derived hydrazone | Human and Mouse | Half-life in Plasma | 2 days | [10] |

| Hydrazone | Acyl hydrazone | pH 7.4 (37°C, 24h) | Hydrolysis | 6% | [16] |

| Hydrazone | Acyl hydrazone | pH 4.5 (37°C, 24h) | Payload Release | 97% | [16] |

| Hydrazone | Generic Hydrazone | pH 7 | Plasma Half-life | 183 hours | [] |

| Hydrazone | Generic Hydrazone | pH 5 | Plasma Half-life | 4.4 hours | [] |

| Silyl ether | Silyl ether-MMAE | Human | Half-life in Plasma | > 7 days | [9] |

Table 3: Stability of Glutathione-Sensitive Linkers

| Linker Type | ADC/Construct | Species/Condition | Stability Metric | Value | Reference |

| Disulfide | Generic Disulfide Linker | Intracellular GSH (1-10 mM) | Cleavage | Efficient | [12] |

| Disulfide | Generic Disulfide Linker | Extracellular GSH (~5 µM) | Stability | Relatively Stable | [11] |

Experimental Protocols for Evaluating Linker Performance

A robust evaluation of linker stability and cleavage kinetics is essential for the preclinical development of ADCs. The following are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma to predict premature payload release.[18]

Protocol Outline:

-

Incubation: Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma (human, mouse, rat) at 37°C over a time course (e.g., 0, 1, 3, 7 days).

-

Sample Collection: At each time point, collect aliquots of the plasma-ADC mixture.

-

Quantification of Intact ADC (ELISA-based):

-

Coat a 96-well plate with an antigen specific to the ADC's antibody.

-

Block non-specific binding sites.

-

Add diluted plasma samples to the wells.

-

Detect the bound ADC using an enzyme-conjugated secondary antibody that recognizes the payload.

-

Add a substrate and measure the signal, which is proportional to the amount of intact ADC.

-

-

Quantification of Released Payload (LC-MS/MS-based):

-

Precipitate proteins from the plasma samples using an organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the proteins and collect the supernatant containing the free payload.

-

Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

-

In Vitro Lysosomal Stability and Payload Release Assay

This assay evaluates the efficiency of payload release in a simulated lysosomal environment.

Protocol Outline:

-

Preparation of Lysosomal Fraction: Isolate lysosomes from a relevant cell line or use commercially available lysosomal fractions.

-

Incubation: Incubate the ADC with the lysosomal fraction at 37°C in an acidic buffer (pH 4.5-5.0).

-

Time Points: Collect samples at various time points to monitor the kinetics of payload release.

-

Sample Processing: Stop the enzymatic reaction (e.g., by adding a protease inhibitor for peptide linkers).

-

Analysis (LC-MS/MS): Quantify the released payload in the samples using LC-MS/MS.

Signaling Pathways of Common ADC Payloads

The ultimate efficacy of an ADC is determined by the mechanism of action of the released payload. Understanding the signaling pathways affected by these potent molecules is crucial for rational ADC design.

Auristatins (e.g., MMAE)

Monomethyl auristatin E (MMAE) is a potent antimitotic agent that inhibits tubulin polymerization.[19][] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[19]

Maytansinoids (e.g., DM1, DM4)

Maytansinoids, like MMAE, are potent microtubule-targeting agents.[] They bind to tubulin and inhibit microtubule assembly, leading to mitotic arrest and apoptosis.[1][22]

Doxorubicin

Doxorubicin is a DNA-damaging agent that intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks.[23] This DNA damage triggers a cascade of signaling events, including the activation of p53, which ultimately results in apoptosis.[4]

Calicheamicins

Calicheamicins are potent enediyne antitumor antibiotics that cause sequence-selective DNA double-strand breaks, leading to apoptosis.[24][25] The mechanism involves binding to the minor groove of DNA and undergoing a Bergman cyclization to generate a diradical species that abstracts hydrogen atoms from the DNA backbone.[24]

SN-38

SN-38 is the active metabolite of irinotecan (B1672180) and a potent topoisomerase I inhibitor.[26] It stabilizes the topoisomerase I-DNA covalent complex, leading to DNA single-strand breaks that are converted to double-strand breaks during DNA replication, ultimately inducing apoptosis.[26][27]

Conclusion

Cleavable linkers are a vital technology in the development of effective and safe Antibody-Drug Conjugates. The choice of linker chemistry must be carefully considered based on the target antigen, the payload, and the specific characteristics of the tumor microenvironment. A thorough understanding of their cleavage mechanisms, stability profiles, and the downstream effects of the released payload is paramount for the successful design and clinical translation of next-generation ADCs. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and developers in this rapidly advancing field.

References

- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 11. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Doxorubicin induces cardiomyocyte apoptosis and atrophy through cyclin-dependent kinase 2-mediated activation of forkhead box O1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Calicheamin-mediated DNA damage in a reconstituted nucleosome is not affected by histone acetylation: the role of drug structure in the target recognition process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. books.rsc.org [books.rsc.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 19. benchchem.com [benchchem.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. dovepress.com [dovepress.com]

- 24. Calicheamicin - Wikipedia [en.wikipedia.org]

- 25. Exclusive production of bistranded DNA damage by calicheamicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ClinPGx [clinpgx.org]

- 27. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]

The Pivotal Role of PEGylation in ADC Linker Design: A Physicochemical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, wedding the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. At the heart of this tripartite construct lies the linker, a critical component that dictates the stability, solubility, and pharmacokinetic profile of the entire ADC. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, has emerged as a powerful strategy to overcome the inherent physicochemical challenges of conjugating hydrophobic payloads to large antibody scaffolds. This guide provides a comprehensive technical overview of the physicochemical properties of PEGylated ADC linkers, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Enhancing Solubility and Mitigating Aggregation

A primary challenge in ADC development is the propensity for aggregation, largely driven by the hydrophobic nature of many cytotoxic payloads.[1] This aggregation can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.[2] PEGylation addresses this issue by introducing a hydrophilic, flexible chain that imparts several beneficial properties.

The repeating ethylene (B1197577) oxide units of PEG are highly solvated in aqueous environments, creating a hydration shell around the linker and the attached payload.[1][3] This increased hydrophilicity effectively masks the hydrophobicity of the drug, preventing the intermolecular hydrophobic interactions that lead to aggregation.[4] Furthermore, the dynamic PEG chain provides steric hindrance, physically separating the hydrophobic payloads of adjacent ADC molecules and further reducing the likelihood of aggregation, even at higher drug-to-antibody ratios (DARs).[1]

Modulating Pharmacokinetics and Improving Stability

The stability of an ADC in systemic circulation is paramount to its therapeutic success. Premature release of the cytotoxic payload can lead to off-target toxicity and a diminished therapeutic window.[5] PEGylated linkers contribute to enhanced plasma stability and an improved pharmacokinetic profile through several mechanisms.

The increased hydrodynamic radius conferred by the PEG chain leads to reduced renal clearance and a longer plasma half-life.[3][6] This extended circulation time allows for greater accumulation of the ADC at the tumor site.[6] Studies have shown that the use of PEG-linkers can result in a dramatically improved pharmacokinetic profile in vivo, with a prolonged half-life (t1/2), increased plasma concentration, and an increased area under the plasma concentration-time curve (AUC).[7]

The choice between cleavable and non-cleavable linkers also plays a significant role in ADC stability and payload release.[5] Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes.[8] Non-cleavable linkers, on the other hand, release the payload upon complete degradation of the antibody in the lysosome.[9] PEGylation can be incorporated into both types of linkers to enhance their overall physicochemical properties.

The Influence of Linker Architecture: Length and Branching

The specific architecture of the PEG linker, including its length and whether it is linear or branched, can significantly impact the properties of the ADC.

Linker Length: The length of the PEG chain is a critical parameter that can be fine-tuned to optimize ADC performance.[6] Increasing PEG linker length generally leads to a longer plasma half-life.[6] However, there can be a trade-off, as longer PEG chains may sometimes lead to a decrease in in vitro cytotoxicity.[6] The optimal PEG linker length is often context-dependent, influenced by the hydrophobicity of the payload and the characteristics of the antibody.[6]

Branched vs. Linear Linkers: Branched or multi-arm PEG linkers offer the ability to conjugate a higher number of drug molecules (higher DAR) without inducing aggregation.[7] This "doubled payload" approach can enhance the potency of an ADC.[7] Comparative studies have shown that branched PEG linkers can be more effective at shielding the hydrophobicity of the payload compared to linear PEG chains of a similar molecular weight, leading to improved pharmacokinetic characteristics.[1]

Data Presentation: Quantitative Insights into PEGylated ADC Linkers

The following tables summarize quantitative data from various studies, highlighting the impact of PEGylation on key ADC properties.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

| Linker Type | ADC Construct | Plasma Half-life (t1/2) in rats (hours) | Clearance (mL/day/kg) in rats | Reference |

| Non-PEGylated | anti-CD30-vc-MMAE | 48 | 10.5 | [10] |

| PEG4 | anti-CD30-PEG4-vc-MMAE | 72 | 7.2 | [10] |

| PEG8 | anti-CD30-PEG8-vc-MMAE | 120 | 4.1 | [10],[11] |

| PEG12 | anti-CD30-PEG12-vc-MMAE | 135 | 3.5 | [10] |

| PEG24 | anti-CD30-PEG24-vc-MMAE | 140 | 3.2 | [10] |

Table 2: Comparison of Linear vs. Branched PEG Linkers on ADC Properties

| Linker Architecture | ADC Construct | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In vivo Efficacy (Tumor Growth Inhibition) | Reference |

| Linear PEG24 | Trastuzumab-(linear-PEG24-DM1) | 8 | 15 | 60% | [1] |

| Branched (2x PEG12) | Trastuzumab-(branched-PEG12x2-DM1) | 8 | <5 | 85% | [1] |

| Linear PEG8 | anti-CD22-PEG8-MMAE | 4 | 8 | 75% | [12] |

| Branched (2x PEG4) | anti-CD22-(branched-PEG4x2-MMAE) | 4 | <3 | 90% | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the characterization of PEGylated ADC linkers.

Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.

Materials:

-

ADC sample

-

SEC column (e.g., Agilent AdvanceBio SEC 300Å)[2]

-

HPLC system with UV detector

-

Mobile Phase: 150 mM sodium phosphate, pH 7.0[13]

-

Sample Diluent: Mobile phase

Procedure:

-

System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.[13]

-

Injection: Inject 20 µL of the prepared sample onto the column.

-

Chromatography: Run the separation for 20 minutes with UV detection at 280 nm.

-

Data Analysis: Integrate the peaks corresponding to the monomer and the high molecular weight species (aggregates). Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) x 100

Protocol 2: Measurement of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of drug-loaded species in an ADC sample.

Materials:

-

ADC sample

-

HIC column (e.g., Tosoh TSKgel Butyl-NPR)

-

HPLC system with UV detector

-

Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0[14]

-

Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol[15]

-

Sample Diluent: Mobile Phase A

Procedure:

-

System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.

-

Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

-

Injection: Inject 50 µL of the prepared sample.

-

Gradient Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

-

Data Analysis: Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the weighted average of the peak areas: Average DAR = Σ(% Area of each species * DAR of each species) / 100

Protocol 3: In Vitro Plasma Stability Assay using LC-MS

Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma over time.

Materials:

-

ADC sample

-

Human or mouse plasma

-

Incubator at 37°C

-

Affinity capture beads (e.g., Protein A/G)

-

LC-MS system

-

Digestion buffer (for cleavable linkers, if applicable)

-

Acetonitrile with 0.1% formic acid

Procedure:

-

Incubation: Incubate the ADC sample in plasma at a final concentration of 100 µg/mL at 37°C.

-

Time Points: At designated time points (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot of the plasma sample.

-

ADC Capture: Add affinity capture beads to the plasma aliquot to isolate the ADC and any antibody-containing fragments.

-

Washing: Wash the beads to remove non-specifically bound plasma proteins.

-

Elution and Reduction/Digestion: Elute the ADC from the beads. For analysis of the intact ADC, proceed to LC-MS. For analysis of drug-linker release, the sample may be reduced to separate light and heavy chains or digested with an enzyme like papain.

-

LC-MS Analysis: Analyze the samples by LC-MS to determine the amount of intact ADC, deconjugated antibody, and released payload.

-

Data Analysis: Quantify the different species over time to determine the stability profile of the ADC and the rate of drug release.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to PEGylated ADCs.

Caption: Mechanism of action of a PEGylated Antibody-Drug Conjugate.

Caption: General workflow for the synthesis of a PEGylated ADC.

Caption: Logical relationship between PEGylation and improved ADC properties.

References

- 1. researchgate.net [researchgate.net]

- 2. hpst.cz [hpst.cz]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 6. benchchem.com [benchchem.com]

- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lcms.cz [lcms.cz]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. agilent.com [agilent.com]

An In-depth Technical Guide to Click Chemistry for Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antibody-Drug Conjugates and the Role of Click Chemistry

Antibody-Drug Conjugates (ADCs) are a revolutionary class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing effects of cytotoxic drugs.[] This targeted delivery approach aims to enhance the therapeutic window of potent payloads by minimizing systemic toxicity and maximizing efficacy at the tumor site.[] The linker, which connects the antibody to the drug, is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action.[2][3]

Traditional methods for conjugating drugs to antibodies often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites.[4][5] This heterogeneity can lead to inconsistent efficacy and safety profiles.[5] "Click chemistry," a term coined by K. Barry Sharpless, describes a class of reactions that are modular, high-yielding, and produce minimal byproducts, making them ideal for bioconjugation.[5][6] In the context of ADC synthesis, click chemistry offers a powerful toolkit for creating homogeneous and well-defined conjugates with precise control over the DAR and conjugation site.[][]

The most prominent click reactions used for ADC synthesis are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] These reactions form a stable triazole linkage between an azide-functionalized component (either the antibody or the drug-linker) and an alkyne-functionalized counterpart.[6]

Core Click Chemistry Reactions for ADC Synthesis

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction that forms a 1,4-disubstituted triazole.[4] It requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[8] To prevent copper-mediated protein degradation and enhance reaction kinetics, a stabilizing ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) or tris-(benzyltriazolylmethyl)amine (TBTA) is often used.[8]

Advantages of CuAAC:

-

High reaction rates: Typically faster than SPAAC.[9]

-

High yields: Often quantitative or near-quantitative.[10]

-

Regioselectivity: Exclusively forms the 1,4-disubstituted triazole isomer.[4]

-

Readily available reagents: Terminal alkynes and azides are commercially available or easily synthesized.[9]

Disadvantages of CuAAC:

-

Potential for copper toxicity: The copper catalyst can be cytotoxic, which is a concern for in vivo applications and requires rigorous purification to remove residual copper from the final ADC product.[11]

-

Protein oxidation: Copper ions can induce the oxidation of certain amino acid residues, potentially affecting antibody structure and function.[4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the issue of copper toxicity, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[11] This reaction is also known as "copper-free click chemistry."[6] SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with an azide (B81097) without the need for a catalyst.[9] The driving force for the reaction is the release of ring strain in the cyclooctyne.[11]

Advantages of SPAAC:

-

Biocompatibility: The absence of a copper catalyst makes it suitable for in vivo applications and conjugation to sensitive biomolecules.[11]

-

High specificity: The reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.[10]

Disadvantages of SPAAC:

-

Slower reaction rates: Generally slower than CuAAC.[12]

-

Lack of regioselectivity: Can produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), although the 1,4-isomer is often predominant.[9]

-

More complex reagents: Strained cyclooctynes are typically more complex and expensive to synthesize than terminal alkynes.[9]

Quantitative Comparison of Click Chemistry Reactions for ADC Synthesis

The choice between CuAAC and SPAAC for ADC synthesis depends on a trade-off between reaction efficiency and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Takeaway |

| Reaction Rate (Second-Order Rate Constant) | 1 to 100 M⁻¹s⁻¹[9] | 10⁻³ to 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne)[13] | CuAAC is generally 100 to 1000 times faster than SPAAC.[12][13] |

| Typical Reaction Time | 30 - 60 minutes[10] | 1 - 24 hours[10] | CuAAC offers significantly shorter conjugation times. |

| Typical Yield | > 95%[8] | > 90%[10] | Both methods provide high conjugation yields. |

| Achievable Drug-to-Antibody Ratio (DAR) | Typically 2, 4, or 8 (site-specific) | Typically 2, 4, or 8 (site-specific) | Both methods allow for precise control over DAR, leading to homogeneous ADCs. |

| Biocompatibility | Limited due to copper catalyst cytotoxicity.[11] | High, as it is a catalyst-free reaction.[11] | SPAAC is the preferred method for in vivo applications and sensitive biomolecules. |

Table 1: Quantitative Comparison of CuAAC and SPAAC for ADC Synthesis.

| Parameter | Triazole Linkage from CuAAC/SPAAC | Thioether (from Maleimide Chemistry) | Disulfide |

| In Vitro Stability (Human Plasma) | Highly stable, resistant to hydrolysis and enzymatic cleavage.[14][15] | Prone to retro-Michael reaction, leading to drug deconjugation.[4] | Susceptible to reduction by glutathione (B108866) and other endogenous thiols. |

| In Vivo Stability | Generally considered highly stable.[] | Can exhibit instability, leading to premature drug release.[4] | Variable stability depending on the steric hindrance around the disulfide bond. |

Table 2: Comparative Stability of Linkages in ADCs.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis

This protocol describes the conjugation of an azide-modified drug-linker to an alkyne-modified antibody.

Materials:

-

Alkyne-modified monoclonal antibody (mAb-alkyne) in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)

-

Azide-modified drug-linker (drug-linker-N₃) dissolved in a compatible organic solvent (e.g., DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Purification system (e.g., size-exclusion chromatography [SEC] or protein A affinity chromatography)

Methodology:

-

Preparation of Antibody: